![molecular formula C15H14ClNOS B2874504 2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide CAS No. 1234897-04-1](/img/structure/B2874504.png)
2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide
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Description
Synthesis Analysis
The synthesis of a similar compound, “2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide”, was achieved through a five-step substitution reaction . The structure of the synthesized compound was confirmed by various spectroscopy methods including MS, 1H NMR, 13C NMR, and FT-IR .Molecular Structure Analysis
The molecular structure of the synthesized compound was determined by X-ray single crystal diffraction . The results showed that the crystal structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization . Further studies were conducted to reveal the molecular structural features, molecular conformation, and some special physicochemical properties of the compound .Scientific Research Applications
Organic Synthesis Intermediates
“2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide” serves as an important intermediate in organic synthesis. Its structure, confirmed by various spectroscopy methods, allows for the creation of boronic acid derivatives . These derivatives are crucial in reactions like the Suzuki–Miyaura coupling, which is widely used to form carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Anticancer Agents
The indole nucleus, which is structurally similar to the core of our compound, is found in many synthetic drug molecules with anticancer properties . By extension, “2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide” could be utilized in the development of new anticancer agents, given its potential to bind with high affinity to multiple receptors.
Antimicrobial Applications
Thiophene derivatives, which include the thiophen-3-ylmethyl moiety present in our compound, have shown significant antimicrobial properties . This makes it a candidate for the development of new antimicrobial agents that could be effective against resistant strains of bacteria and other pathogens.
Material Science
The thiophene moiety is also integral in material science, particularly in the development of organic semiconductors and organic light-emitting diodes (OLEDs) . The compound’s structural features could be exploited to enhance the performance of these materials in terms of efficiency and stability.
Anti-Inflammatory Drugs
Thiophene-based compounds, such as suprofen, are known for their anti-inflammatory properties . The presence of the thiophene ring in “2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide” suggests that it could be synthesized into drugs that reduce inflammation in medical conditions.
Anesthetic Agents
Articaine, a dental anesthetic, has a thiophene framework similar to our compound . This indicates the potential of “2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide” to be developed into local anesthetic agents, particularly for dental procedures.
properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNOS/c16-14-4-2-1-3-13(14)15(18)17(12-5-6-12)9-11-7-8-19-10-11/h1-4,7-8,10,12H,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNPWPZKOAVBOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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